

# A Comparative Spectroscopic Analysis of 3-pentyl-2,5-Furandione and Related Structures

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## Compound of Interest

Compound Name: 2,5-Furandione, 3-pentyl-

Cat. No.: B15467850

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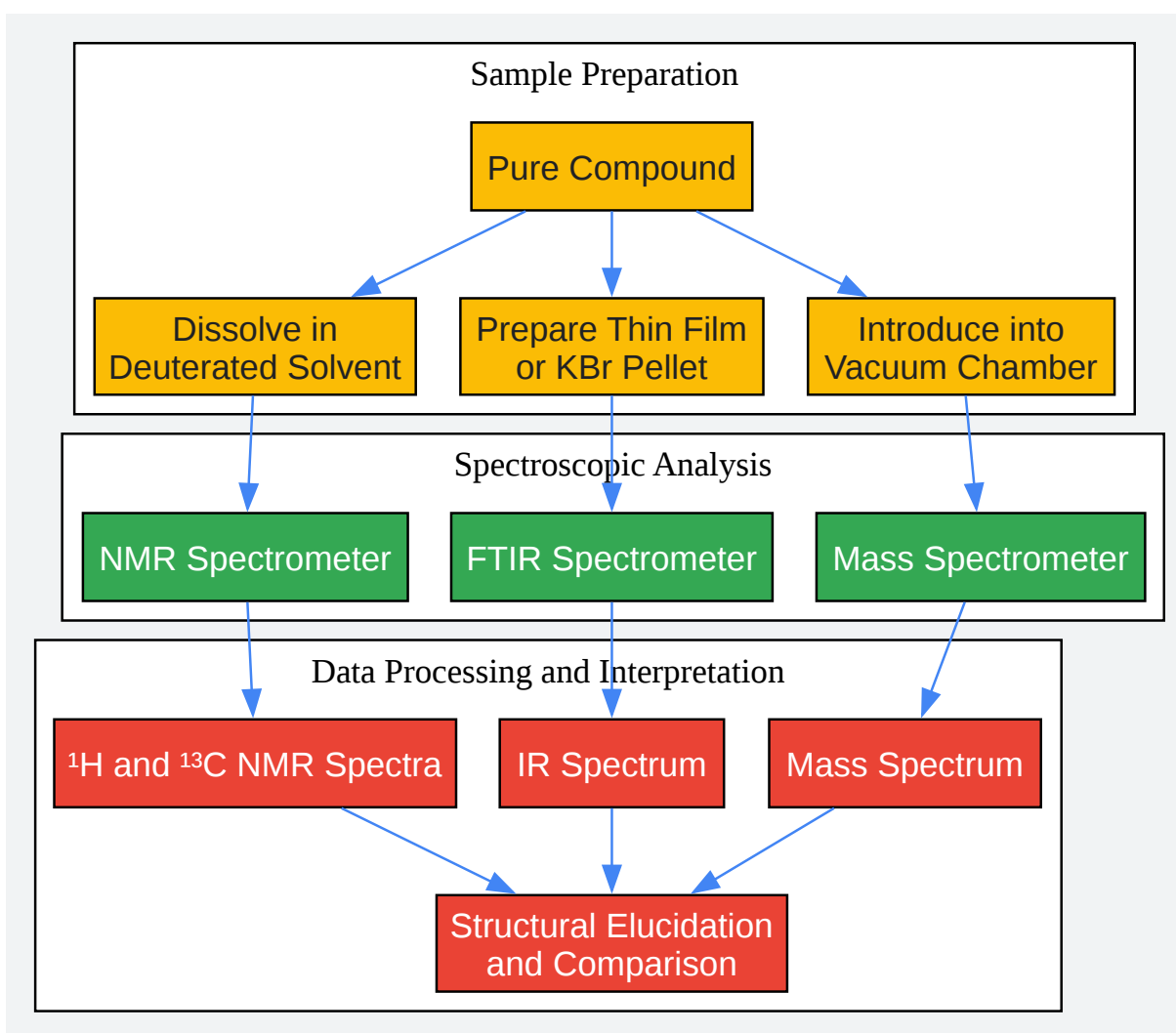
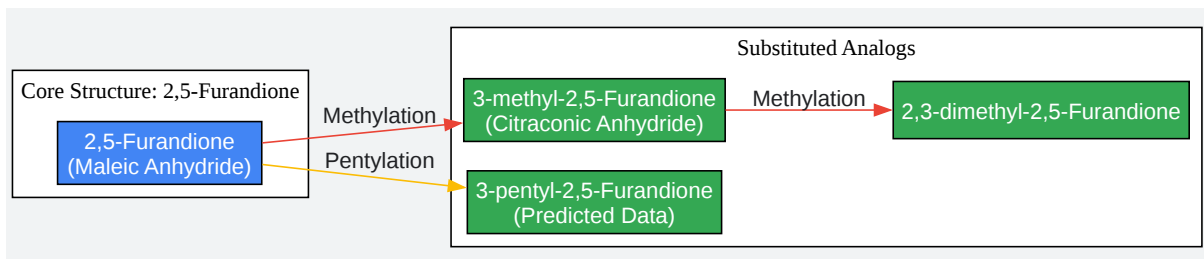
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **2,5-Furandione, 3-pentyl-** and its structurally related analogs: maleic anhydride, 3-methyl-2,5-furandione (citraconic anhydride), and 2,3-dimethylmaleic anhydride. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and quality control in various research and development applications.

While experimental data for 3-pentyl-2,5-furandione is not readily available in the public domain, this guide presents predicted spectroscopic data for this compound based on established principles and comparison with its analogs. This approach allows for a reasonable estimation of its spectral characteristics.

## Structural Comparison

The compounds under comparison all share the core 2,5-furandione (maleic anhydride) ring system but differ in the substitution at the C3 and C4 positions of the furan ring. This variation in alkyl substitution directly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.



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